
4-(吡咯烷-1-羰基)-1,3-噻唑烷盐酸盐
描述
The compound “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” is a complex organic molecule. It likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom and four carbon atoms) attached to a carbonyl group (C=O), which is in turn attached to a 1,3-thiazolidine ring (a five-membered ring with two carbon atoms, two hydrogen atoms, and one sulfur atom). The entire molecule is a hydrochloride, meaning it is paired with a chloride ion .
科学研究应用
抗菌剂
吡咯烷环常用于合成具有抗菌特性的化合物。 结构活性关系 (SAR) 研究表明,吡咯烷环上的取代模式可以显著影响抗菌活性 。例如,吡咯烷环上的不同 N'-取代基会导致不同程度的抗菌功效。这表明“4-(吡咯烷-1-羰基)-1,3-噻唑烷盐酸盐”可以通过仔细修改其结构来定制,以增强其抗菌特性。
药物设计和立体化学
吡咯烷环的立体异构性允许创建对映体纯的化合物,这在药物设计中至关重要。 由于对映选择性蛋白质的结合模式不同,吡咯烷环上取代基的空间方向会导致药物候选物的不同生物学特性 。这种特性使“4-(吡咯烷-1-羰基)-1,3-噻唑烷盐酸盐”成为设计具有特定生物活性的新药的宝贵化合物。
理化性质的调节
将吡咯烷等杂原子片段结合到药物分子中,是一种修改其理化参数的策略性方法。 这可以导致药物候选物的吸收、分布、代谢、排泄和毒性 (ADME/Tox) 概况得到改善 。因此,“4-(吡咯烷-1-羰基)-1,3-噻唑烷盐酸盐”可用于优化新药的 ADME/Tox 特性。
增强三维 (3D) 覆盖率
吡咯烷环的非平面性,称为“假旋转”,有助于增加三维覆盖率。 这有利于更有效地探索药效团空间,并可能导致发现新的生物活性化合物 。“4-(吡咯烷-1-羰基)-1,3-噻唑烷盐酸盐”可用于创建具有独特 3D 结构的药物,可能导致新的治疗剂。
天然产物合成
吡咯烷衍生物存在于各种天然产物中,包括生物碱和黄酮类化合物,它们具有多种药理作用。 所述化合物可用作合成具有抗菌特性的复杂天然产物的构建块 。这种应用在传统抗生素细菌耐药性不断增加的情况下尤为重要。
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to have target selectivity, meaning they can bind to specific proteins or receptors in the body . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds bind to their targets and cause a change in the target’s activity, which can lead to various physiological effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives have been found to influence a variety of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it
未来方向
The future directions for research on “4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride” would likely depend on its potential applications. If it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. If it has unique chemical properties, it could be used in the development of new synthetic methods .
生化分析
Biochemical Properties
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known to interact with enzymes that have binding sites for nitrogen heterocycles, potentially inhibiting or activating these enzymes . The thiazolidine ring can form covalent bonds with cysteine residues in proteins, leading to modifications in protein structure and function . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride has notable effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its pyrrolidine and thiazolidine rings . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation or improved metabolic function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.
Metabolic Pathways
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, such as glycolysis and the tricarboxylic acid cycle . The compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy production and overall metabolic function .
Transport and Distribution
The transport and distribution of 4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound may be transported across cell membranes by active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
4-(Pyrrolidine-1-carbonyl)-1,3-thiazolidine hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolic processes .
属性
IUPAC Name |
pyrrolidin-1-yl(1,3-thiazolidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS.ClH/c11-8(7-5-12-6-9-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUOTNCFONCBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CSCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



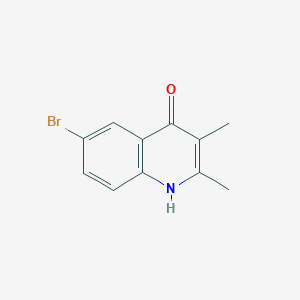

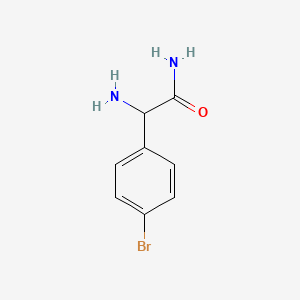
![3-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520330.png)
amine hydrochloride](/img/structure/B1520331.png)
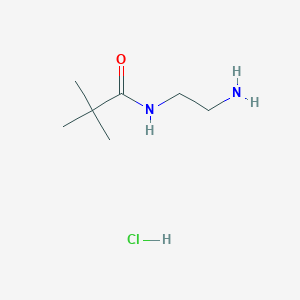

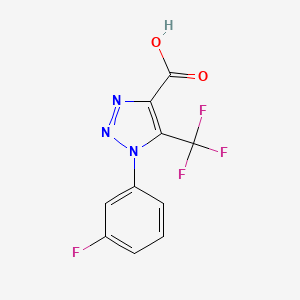
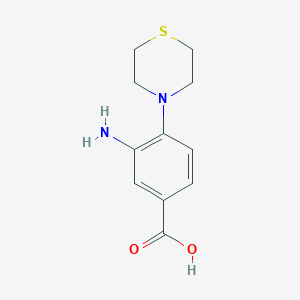
![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)
![Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520342.png)
![N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide](/img/structure/B1520343.png)

![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)